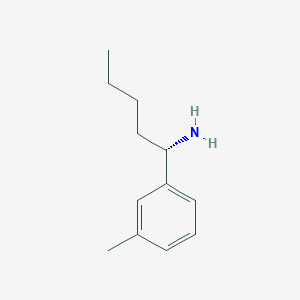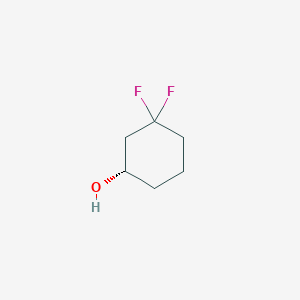
(S)-3,3-Difluorocyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3,3-Difluorocyclohexan-1-ol is a chiral compound with the molecular formula C6H10F2O It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a cyclohexane ring The compound’s stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3-Difluorocyclohexan-1-ol typically involves the fluorination of cyclohexanone derivatives. One common method is the asymmetric hydrogenation of 3,3-difluorocyclohexanone using chiral catalysts. The reaction conditions often include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol. The choice of catalyst is crucial for achieving high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
(S)-3,3-Difluorocyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 3,3-difluorocyclohexanone.
Reduction: The compound can be reduced to form 3,3-difluorocyclohexane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: 3,3-Difluorocyclohexanone
Reduction: 3,3-Difluorocyclohexane
Substitution: Various substituted cyclohexane derivatives depending on the reagent used.
Scientific Research Applications
(S)-3,3-Difluorocyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and specialty chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of (S)-3,3-Difluorocyclohexan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and dipole interactions. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluorocyclohexanone: Similar in structure but lacks the hydroxyl group.
3,3-Difluorocyclohexane: Similar in structure but lacks the hydroxyl group and is fully saturated.
®-3,3-Difluorocyclohexan-1-ol: The enantiomer of (S)-3,3-Difluorocyclohexan-1-ol with different stereochemistry.
Uniqueness
This compound is unique due to its specific (S) configuration, which can result in different biological activities and reactivity compared to its ® enantiomer. The presence of fluorine atoms also imparts unique chemical properties such as increased lipophilicity and metabolic stability, making it a valuable compound in various applications.
Properties
Molecular Formula |
C6H10F2O |
|---|---|
Molecular Weight |
136.14 g/mol |
IUPAC Name |
(1S)-3,3-difluorocyclohexan-1-ol |
InChI |
InChI=1S/C6H10F2O/c7-6(8)3-1-2-5(9)4-6/h5,9H,1-4H2/t5-/m0/s1 |
InChI Key |
QNFOXOAGRZJDAQ-YFKPBYRVSA-N |
Isomeric SMILES |
C1C[C@@H](CC(C1)(F)F)O |
Canonical SMILES |
C1CC(CC(C1)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


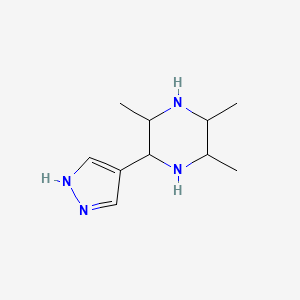
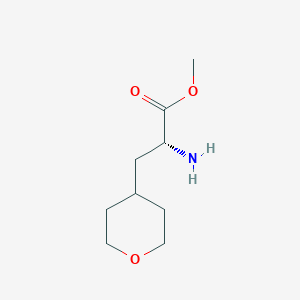
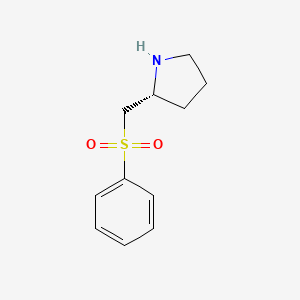
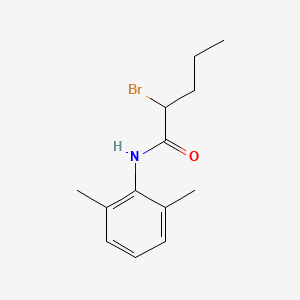
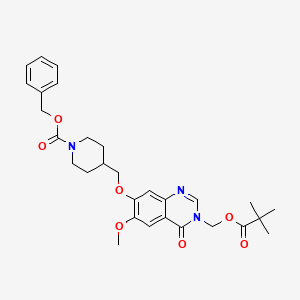

![5'-Chlorospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4(1'H)-dione](/img/structure/B12982901.png)

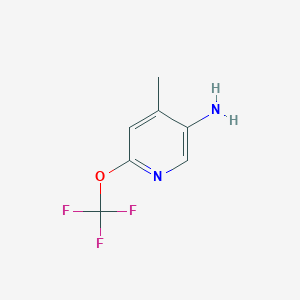
![6,8-Dioxabicyclo[3.2.1]octan-7-one](/img/structure/B12982923.png)
![9-Hydroxy-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one](/img/structure/B12982931.png)
![ethyl 4-chloro-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B12982937.png)

